molecular formula C28H29N3O7 B596987 CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER CAS No. 15115-03-4

CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER

Cat. No.: B596987
CAS No.: 15115-03-4
M. Wt: 519.5 g/mol
InChI Key: SINKMRYLYGHEJV-UHFFFAOYSA-N
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Description

CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is a synthetic peptide derivative with the molecular formula C28H29N3O7 and a molecular weight of 519.55 g/mol . This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER typically involves the protection of amino acids and subsequent coupling reactions. The process begins with the protection of the amino group of glycine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of protected glycine with another glycine molecule. The resulting dipeptide is then coupled with L-tyrosine, which has its hydroxyl group protected by a benzyl ester. The final product is obtained after deprotection steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.

    Substitution: The benzyl ester group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Glycylglycyl-L-tyrosine.

    Oxidation: Quinone derivatives of tyrosine.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of longer peptides and proteins.

    Bioconjugation: Used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

    Biological Studies: Investigating protein-protein interactions and enzyme-substrate specificity.

    Pharmaceutical Research: Exploring potential therapeutic applications in cancer and other diseases.

Mechanism of Action

The mechanism of action of CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER involves its incorporation into peptides and proteins. The compound interacts with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups. The phenolic group of tyrosine can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • CARBOBENZYLOXYGLYCYL-L-TYROSINE BENZYL ESTER
  • CARBOBENZYLOXY-L-TYROSYL-L-TYROSINE BENZYL ESTER
  • CARBOBENZYLOXY-L-PROLYL-L-TYROSINE BENZYL ESTER
  • CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-TYROSINE BENZYL ESTER
  • CARBOBENZYLOXYGLYCYLGLYCYL TYROSINE METHYL ESTER
  • CARBOBENZYLOXYGLYCYLGLYCYL-L-ISOLEUCINE BENZYL ESTER
  • CARBOBENZYLOXYGLYCYLGLYCYL-L-PHENYLALANINE BENZYL ESTER
  • CARBOBENZYLOXYGLYCYLGLYCYL-L-ALANINE BENZYL ESTER

Uniqueness

CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is unique due to its specific sequence and the presence of a benzyl ester protecting group. This combination provides stability and reactivity, making it a valuable tool in peptide synthesis and bioconjugation .

Properties

CAS No.

15115-03-4

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

benzyl 3-(4-hydroxyphenyl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate

InChI

InChI=1S/C28H29N3O7/c32-23-13-11-20(12-14-23)15-24(27(35)37-18-21-7-3-1-4-8-21)31-26(34)17-29-25(33)16-30-28(36)38-19-22-9-5-2-6-10-22/h1-14,24,32H,15-19H2,(H,29,33)(H,30,36)(H,31,34)

InChI Key

SINKMRYLYGHEJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Synonyms

CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER

Origin of Product

United States

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